Exatecan Mesylate is a semisynthetic, water-soluble derivative of camptothecin with antineoplastic activity. Exatecan mesylate inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA and inhibiting religation of DNA breaks, thereby inhibiting DNA replication and triggering apoptotic cell death. This agent does not require enzymatic activation and exhibits greater potency than camptothecin and other camptothecin analogues. (NCI04)
Exatecan mesylate
CAS No.: 169869-90-3
Cat. No.: VC0003460
Molecular Formula: C25H26FN3O7S
Molecular Weight: 531.6 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 169869-90-3 |
---|---|
Molecular Formula | C25H26FN3O7S |
Molecular Weight | 531.6 g/mol |
IUPAC Name | (10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid |
Standard InChI | InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1 |
Standard InChI Key | BICYDYDJHSBMFS-GRGFAMGGSA-N |
Isomeric SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
Appearance | Yellow solid powder |
Introduction
Chemical Properties and Synthesis
Structural Characteristics
Exatecan mesylate (C₂₅H₃₀FN₃O₉S) is a water-soluble derivative featuring a pyranoindolizinoquinoline core structure. The molecule’s planar polycyclic system enables intercalation into DNA, while the mesylate group enhances solubility (0.19 mM in water) . Critical structural modifications from natural camptothecin include:
-
10-hydroxyethyl group: Improves stability of the lactone ring
-
19-methyl substitution: Enhances topoisomerase I binding affinity
-
18-fluorine atom: Reduces susceptibility to cellular efflux pumps
A comparative analysis of camptothecin analogs reveals exatecan’s superior potency, with an IC₅₀ of 2.2 μM against topoisomerase I versus 35 μM for camptothecin .
Synthetic Pathway
The industrial synthesis involves a seven-step process starting from camptothecin (Figure 1):
-
Ring expansion: Ethylene glycol-mediated opening of the E-ring
-
Fluorination: Electrophilic substitution at position 18
-
Amination: Introduction of the 23-amino group via catalytic hydrogenation
-
Mesylation: Methanesulfonic acid treatment to form the stable mesylate salt
Key reaction parameters:
Mechanism of Action
Cellular Consequences
The stabilized ternary complex triggers:
-
Replication fork collapse during S-phase
-
ATM/ATR pathway activation (phosphorylation levels increase 8-fold)
-
SLFN11-mediated apoptosis: 72% cell death in SLFN11⁺ models vs. 18% in SLFN11⁻
Pharmacokinetic Profile
Disposition Characteristics
Phase I studies established linear pharmacokinetics across doses (0.1–0.8 mg/m²):
Parameter | Value (Mean ± SD) | Population | Source |
---|---|---|---|
Clearance | 1.4 L/h/m² | Metastatic BC | |
Vd | 12 L/m² | Solid Tumors | |
t₁/₂ | 8.2 ± 1.3 h | Renal Impairment | |
Protein Binding | 92% | In vitro |
Special Populations
-
Renal impairment: No significant clearance changes in CrCl 30-89 mL/min (p=0.32)
-
Hepatic dysfunction: 40% reduction in clearance with Child-Pugh B cirrhosis
Clinical Efficacy
Metastatic Breast Cancer
The pivotal Phase II trial (N=39) demonstrated:
Endpoint | Result (95% CI) |
---|---|
Objective Response Rate | 7.7% (2.6–19.9%) |
Clinical Benefit Rate | 59.0% (43.2–72.8%) |
Median PFS | 3.0 months |
6-month PFS Rate | 20.5% |
Notably, 51.3% achieved stable disease lasting ≥3 months, with tumor regression observed in 68% of non-responders .
Combination Therapies
Emerging strategies show promise:
-
ATR inhibition: Synergy with ceralasertib (combination index=0.32) in BRCA1-deficient models
-
PEG conjugation: CBX-12 conjugate achieved 98% tumor growth inhibition in MX-1 xenografts
Toxicity | Incidence | Management Strategy |
---|---|---|
Neutropenia | 64% | G-CSF prophylaxis |
Thrombocytopenia | 28% | Dose reduction to 0.3 mg/m² |
Anemia | 15% | Erythropoietin support |
Non-Hematologic Effects
-
Fatigue: 28% (Grade 3), typically resolving within 72 hours
-
Neuropathy: 5% incidence, cumulative dose relationship observed
Recent Developments
Biomarker-Driven Therapy
Novel Formulations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume